ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate

Description

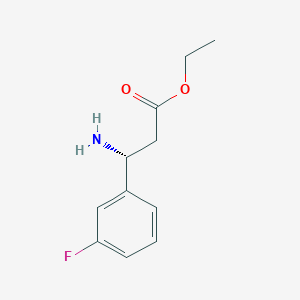

Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate is a chiral β-amino acid ester characterized by a fluorinated aromatic ring at the β-position. Its structure comprises an ethyl ester group, an amino group, and a 3-fluorophenyl substituent in the (R)-configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of integrin antagonists and other bioactive molecules targeting fibrotic diseases .

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |

InChI Key |

JVIFBOSEONQBDW-SNVBAGLBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC(=CC=C1)F)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate

Asymmetric Catalysis and Chiral Resolution Approaches

One of the most reliable approaches to obtain the (3R)-enantiomer is asymmetric catalysis, often employing chiral catalysts or auxiliaries to induce stereoselectivity during the amination or alkylation steps. Alternatively, enzymatic or chromatographic chiral resolution of racemic mixtures is used to isolate the (3R)-enantiomer with high enantiomeric excess (ee > 98%).

Example Method: Friedel-Crafts Alkylation Followed by Enantioselective Amination

- Step 1: Friedel-Crafts alkylation introduces the 3-fluorophenyl group onto a suitable precursor such as a β-ketoester or β-nitroester. Catalysts like triflic acid (TfOH) or Lewis acids (e.g., aluminum chloride) facilitate this step.

- Step 2: Enantioselective amination is performed using chiral amine catalysts or metal complexes to install the amino group at the β-position with (3R) stereochemistry.

- Step 3: Esterification or transesterification with ethanol under acidic or basic conditions yields the ethyl ester.

Reductive Amination Route

Another common synthetic pathway involves reductive amination:

- Starting from ethyl 3-oxo-3-(3-fluorophenyl)propanoate, the ketone is converted to the corresponding amine by reaction with ammonia or an amine source.

- Reduction is typically catalyzed by palladium on carbon (Pd/C) under hydrogen atmosphere or by chemical reductants such as sodium triacetoxyborohydride.

- Control of reaction temperature (0–5°C) is critical to minimize racemization and ensure stereochemical integrity.

Industrial and Continuous Flow Methods

For large-scale production, continuous flow synthesis is employed to enhance reaction control, yield, and reproducibility. Automated reactors maintain precise temperature, pressure, and reagent stoichiometry, optimizing the reductive amination and esterification steps.

Experimental Conditions and Optimization

| Step | Conditions | Notes on Optimization |

|---|---|---|

| Friedel-Crafts Alkylation | TfOH or AlCl₃ catalyst, 0–25°C | Solvent polarity (e.g., dichloromethane) affects regioselectivity and yield |

| Enantioselective Amination | Chiral catalyst (5–10 mol%), 0–5°C | Low temperature reduces racemization; catalyst loading influences ee |

| Esterification | Ethanol, H₂SO₄ catalyst, reflux | Acid catalyst concentration optimized for yield and purity |

| Reductive Amination | Pd/C catalyst, H₂ gas, 0–5°C | Monitoring by TLC and ¹H NMR to ensure complete conversion and stereochemical retention |

Analytical Characterization of the Product

Nuclear Magnetic Resonance (NMR)

- ¹H NMR: Aromatic protons of the 3-fluorophenyl group appear typically between δ 7.0–7.8 ppm with characteristic splitting due to fluorine coupling (³J₃-F = 8–12 Hz).

- ¹³C NMR: Signals for aromatic carbons, ester carbonyl (~170–175 ppm), and β-carbon bearing the amino group are observed.

- ¹⁹F NMR: Provides direct evidence of the fluorine atom's position and environment.

Mass Spectrometry (MS)

- Molecular ion peak consistent with C₁₁H₁₄FNO₂ at m/z ~213.1 (M+H)+ confirms molecular weight.

Chiral High-Performance Liquid Chromatography (HPLC)

- Chiralpak® columns with hexane/isopropanol eluents separate enantiomers.

- Retention time comparison with standards confirms (3R)-configuration.

- Enantiomeric excess typically >98%.

Optical Rotation

- Specific rotation [α]²⁵_D measured in methanol ranges from +15° to +20°, consistent with (3R)-enantiomer.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Enantiomeric Purity Achieved |

|---|---|---|---|---|

| Friedel-Crafts + Enantioselective Amination | TfOH/AlCl₃, chiral catalyst, ethanol esterification | High stereoselectivity, scalable | Requires chiral catalyst | >98% ee |

| Reductive Amination | Pd/C, H₂, ammonia, low temperature | Straightforward, high yield | Requires careful temperature control | >95% ee |

| Enzymatic Resolution | Racemic mixture, enzyme catalysts | High selectivity, mild conditions | Limited substrate scope | >99% ee |

| Continuous Flow Synthesis | Automated reactors, controlled parameters | Efficient, reproducible, scalable | Requires specialized equipment | >98% ee |

Research Findings and Practical Notes

- The presence of the 3-fluorophenyl substituent influences both the electronic properties and steric environment, which affects reaction kinetics and stereoselectivity.

- Maintaining low temperatures during amination and reduction steps is crucial to prevent racemization and side reactions.

- The ethyl ester group is stable under mild acidic and basic conditions but can be hydrolyzed under strong acidic/basic hydrolysis if needed.

- Analytical methods such as chiral HPLC and optical rotation are indispensable for confirming the stereochemical purity essential for biological activity.

- Recent studies have demonstrated that derivatives of this compound serve as valuable building blocks in peptide synthesis and drug development, particularly for neuroactive and anticancer agents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of ethyl (3R)-3-amino-3-(3-fluorophenyl)propanol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₁H₁₄FNO₂

- Molecular Weight : 223.24 g/mol

- Synthesis: Typically prepared via the Rodionov reaction using aldehydes followed by esterification , or through catalytic hydrogenation methods optimized to avoid byproducts (e.g., Pd/C-HCOOH-CH₃OH system) .

Comparison with Similar Compounds

The structural and functional properties of ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate can be contextualized against analogs with variations in substituent position, halogen type, and stereochemistry. Below is a detailed analysis:

Substituent Position and Halogen Effects

Stereochemical and Functional Group Variations

- Enantiomeric Specificity: The (R)-configuration is critical for bioactivity. For example, ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate (enantiomer) shows divergent pharmacological profiles .

- Ester Group Modifications: Methyl esters (e.g., methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate) exhibit faster hydrolysis rates than ethyl esters, impacting bioavailability .

Biological Activity

Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate, a derivative of β-amino acids, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14FNO2

- Molecular Weight : 215.24 g/mol

- Functional Groups : Amino group, ester group, and a fluorophenyl group.

The presence of the fluorine atom in the phenyl ring significantly influences the compound's reactivity and biological interactions compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl moiety is likely to engage in hydrophobic interactions. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest it may have cytotoxic effects on cancer cells. For instance, compounds with similar structures have shown improved cytotoxicity against various tumor cell lines compared to standard treatments like bleomycin .

- Neurological Applications : As a building block for pharmaceuticals targeting neurological disorders, it is being investigated for its potential neuroprotective effects.

- Antimicrobial Activity : Some derivatives have shown mild antibiotic properties, indicating potential use in treating infections .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells. These compounds were tested using a three-component cycloaddition method followed by enamine reactions, leading to significant apoptosis induction compared to control agents .

Synthesis and Industrial Applications

This compound is synthesized through condensation reactions involving ethyl acetoacetate and 3-fluoroaniline, followed by reduction processes. Its industrial applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.